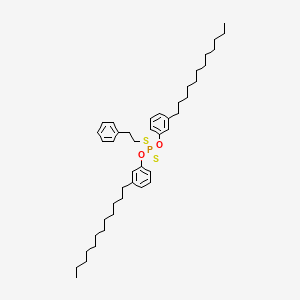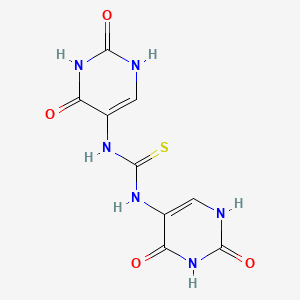
1,3-bis(2,4-dioxo-1H-pyrimidin-5-yl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-bis(2,4-dioxo-1H-pyrimidin-5-yl)thiourea is a compound with the molecular formula C9H8N6O4S. It is a derivative of thiourea and pyrimidine, characterized by the presence of two pyrimidine rings attached to a central thiourea moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-bis(2,4-dioxo-1H-pyrimidin-5-yl)thiourea typically involves the reaction of thiourea with 2,4-dioxo-1H-pyrimidine-5-carbaldehyde. The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol. The reaction mixture is heated to a temperature of around 60-80°C for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Additionally, purification techniques like recrystallization or chromatography may be employed to isolate the final product .
Analyse Des Réactions Chimiques
Types of Reactions
1,3-bis(2,4-dioxo-1H-pyrimidin-5-yl)thiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: Reduction reactions can convert the thiourea moiety to thiols or amines.
Substitution: The pyrimidine rings can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups attached to the pyrimidine rings .
Applications De Recherche Scientifique
1,3-bis(2,4-dioxo-1H-pyrimidin-5-yl)thiourea has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry, forming complexes with various metal ions.
Biology: The compound exhibits potential biological activities, including antibacterial, antifungal, and antiviral properties.
Medicine: Research is ongoing to explore its potential as an anticancer agent, given its ability to interact with DNA and inhibit cell proliferation.
Mécanisme D'action
The mechanism of action of 1,3-bis(2,4-dioxo-1H-pyrimidin-5-yl)thiourea involves its interaction with biological macromolecules, such as DNA and proteins. The compound can form hydrogen bonds and coordinate with metal ions, leading to the inhibition of enzymatic activities and disruption of cellular processes. Its ability to intercalate into DNA strands makes it a potential candidate for anticancer therapies, as it can prevent DNA replication and induce apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,1′-(ethane-1,2-diyl)bis(3-phenylthiourea)
- 1,1′-(propane-1,3-diyl)bis(3-phenylthiourea)
- 1,1′-(butane-1,4-diyl)bis(3-phenylthiourea)
Uniqueness
Compared to other bisthiourea derivatives, 1,3-bis(2,4-dioxo-1H-pyrimidin-5-yl)thiourea is unique due to the presence of pyrimidine rings, which enhance its ability to interact with biological targets and exhibit a broader range of biological activities. The pyrimidine moiety also contributes to its stability and reactivity, making it a versatile compound for various applications .
Propriétés
Numéro CAS |
7497-65-6 |
|---|---|
Formule moléculaire |
C9H8N6O4S |
Poids moléculaire |
296.27 g/mol |
Nom IUPAC |
1,3-bis(2,4-dioxo-1H-pyrimidin-5-yl)thiourea |
InChI |
InChI=1S/C9H8N6O4S/c16-5-3(1-10-7(18)14-5)12-9(20)13-4-2-11-8(19)15-6(4)17/h1-2H,(H2,12,13,20)(H2,10,14,16,18)(H2,11,15,17,19) |
Clé InChI |
YPENQIUYDOYXEF-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=O)NC(=O)N1)NC(=S)NC2=CNC(=O)NC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


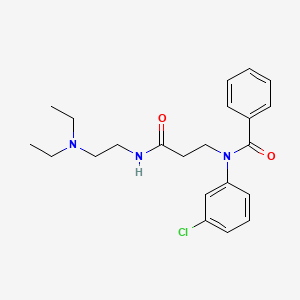


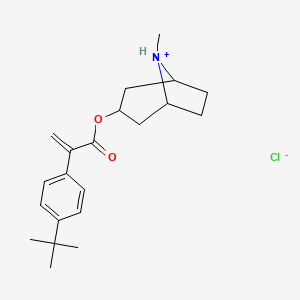
![Methanesulfonic acid, [[2-methoxy-4-[(4-nitrophenyl)azo]phenyl]amino]-, monosodium salt](/img/structure/B13787179.png)
![4-[[1-[(3-Hydroxyphenyl)methyl]-4,4-dimethyl-2-oxo-3-pyrrolidinyl]oxy]-2-(trifluoromethyl)benzonitrile](/img/structure/B13787190.png)
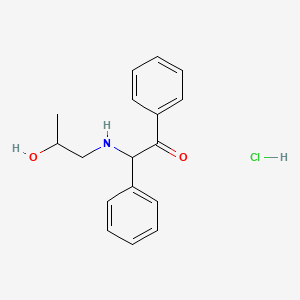
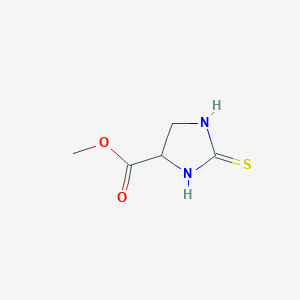
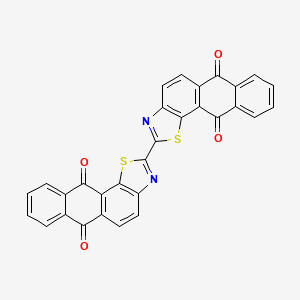

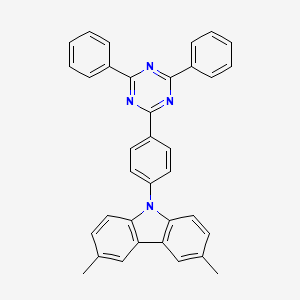
![[(2E,5E)-2,5-bis[(2E)-2-[5-chloro-1-(2-methoxyethyl)-3,3-dimethylindol-2-ylidene]ethylidene]cyclopentylidene]-diphenylazanium;hexafluorophosphate](/img/structure/B13787243.png)
